![molecular formula C26H38O3 B14789042 [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate is a synthetic compound that belongs to the class of steroid esters. It is structurally related to testosterone and is often used in various scientific and medical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate typically involves the esterification of testosterone with cyclopentylpropanoic acid. The reaction is usually carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate is widely used in scientific research due to its structural similarity to testosterone. Its applications include:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mécanisme D'action
The compound exerts its effects by binding to androgen receptors in the body. This binding initiates a cascade of molecular events that regulate gene expression and protein synthesis. The primary molecular targets include androgen receptors in various tissues, leading to effects such as increased muscle mass, bone density, and red blood cell production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone cypionate: A closely related compound with similar structure and effects.
Testosterone enanthate: Another esterified form of testosterone used in medical applications.
Testosterone propionate: A shorter-acting ester compared to cypionate and enanthate.
Uniqueness
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate is unique due to its specific ester group, which affects its pharmacokinetics and duration of action. This makes it suitable for applications requiring sustained release of the active hormone .
Propriétés
Formule moléculaire |
C26H38O3 |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C26H38O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h16-17,20-24H,2-15H2,1H3/t20?,21?,22?,23?,24?,26-/m0/s1 |
Clé InChI |
REWKEGSQGOSEES-RPHAXUBJSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


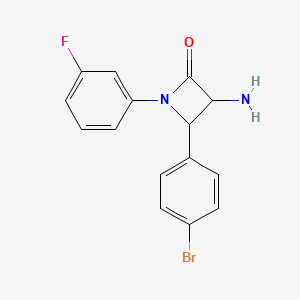
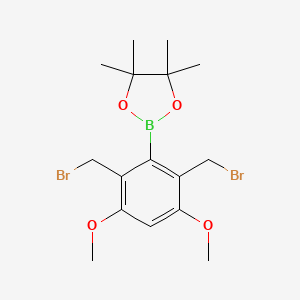
![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)
![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)

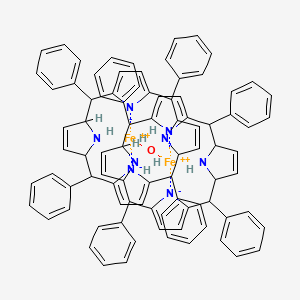
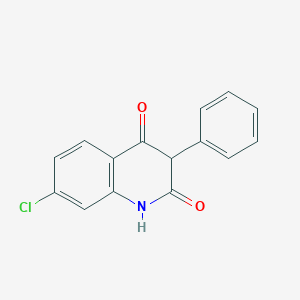
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)

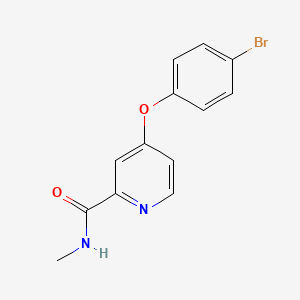
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)
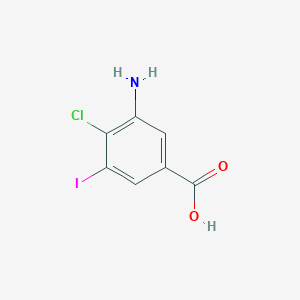
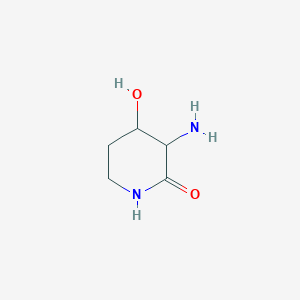
![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)
